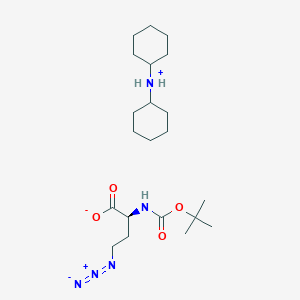
N-Boc-4-叠氮基-L-高丙氨酸(二环己基铵)盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is a synthetic compound used primarily in peptide synthesis and click chemistry applications. It is known for its high purity and stability, making it a valuable reagent in various chemical and biological research fields .
科学研究应用
N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is widely used in scientific research, including:
Peptide Synthesis: It serves as a building block for the synthesis of complex peptides and proteins
Click Chemistry: Its azido group makes it a key reagent in click chemistry, enabling the formation of stable triazole linkages.
Drug Development: It is used in the synthesis of drug analogs and in the study of drug-receptor interactions.
Bioconjugation: It facilitates the labeling and modification of biomolecules for various biological studies.
作用机制
Target of Action
It’s known that azido compounds are often used in click chemistry applications, suggesting that its targets could be a variety of biological molecules that it can covalently attach to via click reactions .
Mode of Action
N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is likely to interact with its targets through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . This reaction results in the formation of a triazole ring, a process that can be used for labeling and tracking molecules in biological systems .
Result of Action
The molecular and cellular effects of N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt’s action would depend on the specific context of its use. In the context of click chemistry, it could enable the labeling and tracking of a variety of biological molecules, providing valuable insights into their behavior and interactions .
Action Environment
The action, efficacy, and stability of N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt can be influenced by various environmental factors. For instance, the efficiency of its click reactions may depend on factors such as temperature, pH, and the presence of copper catalysts . Additionally, its stability may be affected by storage conditions .
生化分析
Biochemical Properties
It is known to play a role in the synthesis of Dolastatin analogs. These analogs interact with tubulin, a globular protein, and inhibit its polymerization. The nature of these interactions is noncompetitive, meaning that the compound does not compete with the substrate for the enzyme’s active site.
Cellular Effects
The cellular effects of N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt are primarily related to its impact on tubulin polymerization. By inhibiting this process, the compound can disrupt the formation of microtubules, which are essential components of the cell’s cytoskeleton. This can influence various cellular processes, including cell division and intracellular transport.
Molecular Mechanism
N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt exerts its effects at the molecular level through its interaction with tubulin. It noncompetitively inhibits the binding of radiolabeled vincristine to tubulin, thereby preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics can lead to changes in cell morphology and function.
准备方法
Synthetic Routes and Reaction Conditions: The final product is then converted to its dicyclohexylammonium salt form to enhance its stability and solubility .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and quality .
化学反应分析
Types of Reactions: N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper(I) Bromide (CuBr): Used in CuAAC reactions to facilitate the formation of triazoles.
Sodium Ascorbate: Often used as a reducing agent in click chemistry reactions.
Major Products Formed:
相似化合物的比较
- N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt
- Fmoc-β-azido-Ala-OH
- L-Azidohomoalanine hydrochloride
- 6-Azido-hexanoic acid
Uniqueness: N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is unique due to its specific structure, which combines the azido group with a protected amino acid. This combination allows for versatile applications in peptide synthesis and click chemistry, distinguishing it from other azido-containing compounds .
属性
CAS 编号 |
1217459-14-7 |
|---|---|
分子式 |
C21H39N5O4 |
分子量 |
425.6 g/mol |
IUPAC 名称 |
(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C9H16N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h11-13H,1-10H2;6H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t;6-/m.0/s1 |
InChI 键 |
UCLAYMPJMDBLOX-ZCMDIHMWSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


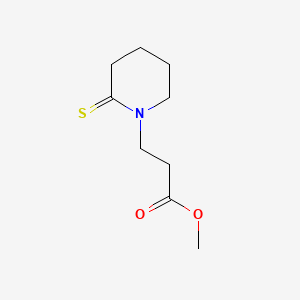
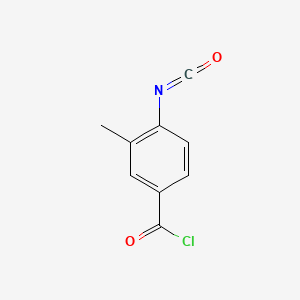
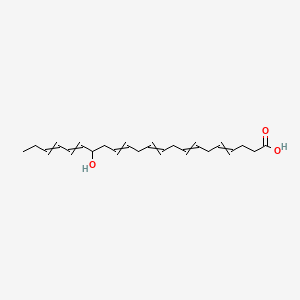
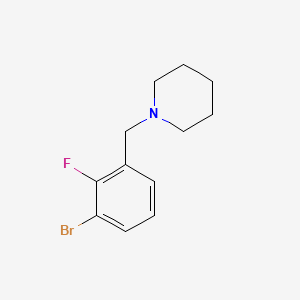
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/new.no-structure.jpg)

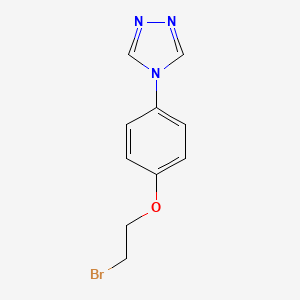
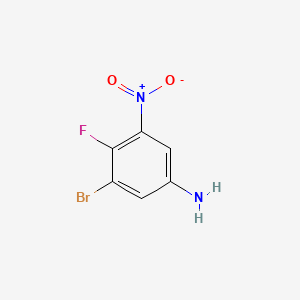
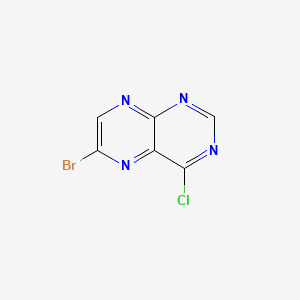
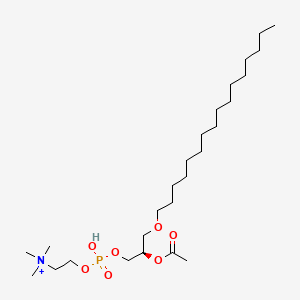
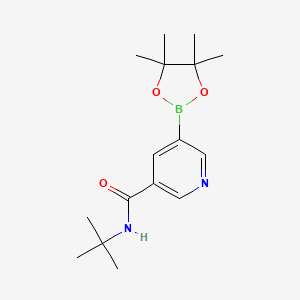
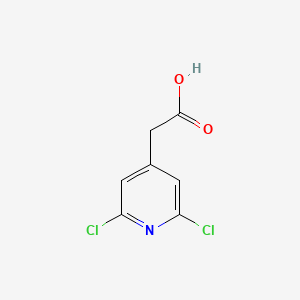
![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)
